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Introduction
Psenen (Presenilin enhancer, gamma-secretase subunit), also known as PEN-2, is a critical

component of the γ-secretase complex. This complex is an intramembrane protease

responsible for the cleavage of multiple transmembrane proteins, including Amyloid Precursor

Protein (APP) and Notch receptors. The proteolytic activity of γ-secretase is fundamental for

various cellular processes, and its dysfunction is implicated in neurodegenerative diseases like

Alzheimer's disease. Psenen is essential for the maturation and activity of the γ-secretase

complex. A complete knockout of Psenen results in embryonic lethality, mirroring the phenotype

of a γ-secretase loss-of-function, which underscores its vital role in development, particularly in

neurogenesis through the Notch signaling pathway.[1]

To circumvent this lethality and study the function of Psenen in the adult nervous system, a

conditional knockout (cKO) approach is necessary. This is typically achieved using the Cre-

LoxP system, which allows for the spatiotemporal deletion of the Psenen gene specifically in

neuronal populations. By using an inducible Cre recombinase, such as CreERT2 which is

activated by tamoxifen, researchers can control the timing of the gene deletion, enabling the

study of Psenen's role in mature neurons and its contribution to neurodegenerative processes.

[2][3]

These application notes provide a comprehensive guide to creating and analyzing a conditional

knockout of Psenen in mouse neurons, including experimental workflows, detailed protocols,
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and expected quantitative outcomes.

System Overview: The Cre-LoxP System
The strategy for creating a neuron-specific, inducible knockout of Psenen involves crossing two

transgenic mouse lines:

Psenenflox/flox mice: In this line, critical exons of the Psenen gene are flanked by LoxP sites

("floxed"). The gene functions normally in these mice.

Neuron-Specific Cre-Driver mice: This line expresses a tamoxifen-inducible Cre recombinase

(CreERT2) under the control of a neuron-specific promoter (e.g., Camk2a for forebrain

excitatory neurons or Nestin for neural progenitors and their derivatives).[4][5]

In the resulting offspring that are homozygous for the floxed Psenen allele and carry the

CreERT2 transgene (Psenenflox/flox; Camk2a-CreERT2), the Cre recombinase is inactive and

sequestered in the cytoplasm. Upon administration of tamoxifen, CreERT2 translocates to the

nucleus, recognizes the LoxP sites, and excises the intervening Psenen exons, leading to a

functional knockout of the gene specifically in the targeted neuronal population.[3]
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Fig 1. Tamoxifen-inducible Cre-LoxP knockout of Psenen.

Experimental Workflow
The overall process involves breeding the mice, inducing the knockout, and subsequently

analyzing the molecular and cellular phenotypes.
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Fig 2. Workflow for Psenen conditional knockout studies.

Data Presentation: Expected Quantitative Outcomes
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The functional knockout of γ-secretase components in postnatal forebrain neurons leads to a

progressive neurodegenerative phenotype.[1][6][7][8] The following tables summarize expected

quantitative data based on studies of presenilin conditional double knockout (Psen cDKO)

mice, which phenocopies the loss of γ-secretase activity expected from Psenen knockout.

Table 1: Neurodegenerative Phenotype in Psen cDKO Mice

Age
Cortical Volume
Reduction (%)

Cortical Neuron
Loss (%)

Increase in
Degenerating
Neurons (Fold

Change)

2 Months Not Significant Not Significant 7.6

4 Months 21.7 8.7 9.0

6 Months ~35 18 Not Reported

9 Months ~35 24 Not Reported

(Data sourced from Wines-Samuelson et al., 2010)[6][7]

Table 2: Apoptotic Cell Death in Psen cDKO Cortex

Age Increase in TUNEL+ Cells (Fold Change)

6 Weeks Not Significant

2 Months 7.4

4 Months 15.0

(Data sourced from Wines-Samuelson et al., 2010)[6]

Table 3: Molecular Changes Following Presenilin/γ-Secretase Inactivation
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Gene Target
Change in

Expression
Method Model System

Hes5 mRNA Markedly Reduced Northern Blot
Psen1 Knock-in
Mouse Brains

Fabp7 mRNA Significantly Reduced qPCR

Human iPSC-derived

Neural Progenitors

with PSEN1 mutations

TUBB3 mRNA Significantly Increased qPCR

Human iPSC-derived

Neural Progenitors

with PSEN1 mutations

(Data sourced from Xia et al., 2015 and Arber et al., 2021)[9][10]

Experimental Protocols
Protocol 1: Mouse Breeding and Colony Management

Breeding Scheme: Set up breeding pairs of male Psenenflox/flox mice with female mice

heterozygous for the neuron-specific CreERT2 transgene (e.g., Camk2a-CreERT2).

Note: Using Cre-positive females is generally recommended to avoid potential germline

recombination in males.[10]

Offspring: Wean pups at 21 days of age.

Genotyping: Collect tail snips (~2 mm) for genomic DNA extraction and subsequent PCR

analysis to identify experimental (Psenenflox/flox; Cre+) and control (Psenenflox/flox; Cre-)

animals.

Protocol 2: Tamoxifen Induction
Caution: Tamoxifen is a hazardous chemical. Handle with appropriate personal protective

equipment.

Preparation: Prepare a 20 mg/mL solution of tamoxifen (e.g., Sigma-Aldrich, T5648) in corn

oil. This requires vigorous shaking or vortexing, often overnight at 37°C, to fully dissolve.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4358812/
https://www.researchgate.net/figure/Mutations-in-PSEN1-Reduce-Notch-Signaling-and-Lead-to-Premature-Terminal-Differentiation_fig2_348448387
https://www.researchgate.net/figure/Mutations-in-PSEN1-Reduce-Notch-Signaling-and-Lead-to-Premature-Terminal-Differentiation_fig2_348448387
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2447466?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protect the solution from light.

Administration: For adult mice (e.g., 2 months old), administer tamoxifen via intraperitoneal

(IP) injection. A standard regimen is 75-100 mg/kg body weight, once daily for 5 consecutive

days.[11][12]

Post-Induction: House mice for a designated period (e.g., 2, 4, or 6 months) to allow for the

development of the phenotype before analysis. A waiting period of at least one week after

the final injection is recommended to allow for tamoxifen clearance.[11]

Protocol 3: Genotyping PCR
Genomic DNA Extraction: Extract genomic DNA from tail snips using a standard kit (e.g.,

Qiagen DNeasy Blood & Tissue Kit) or a proteinase K digestion followed by isopropanol

precipitation.

PCR Primers: Use three primers for the floxed allele to distinguish between wild-type (+),

floxed (fl), and knockout (ko) alleles.

Forward Primer 1 (F1): Binds upstream of the 5' LoxP site.

Forward Primer 2 (F2): Binds within the floxed region (e.g., intron between floxed exons).

Reverse Primer (R1): Binds downstream of the 3' LoxP site.

Expected Band Sizes:

Wild-type (+): F1 + R1 = ~200 bp (example)

Floxed (fl): F1 + R1 = ~350 bp (due to inserted LoxP sites)

Knockout (ko): F1 + R1 = ~150 bp (after Cre-mediated excision)

Cre Allele Detection: Use a separate PCR reaction with primers specific for the Cre

recombinase gene.

PCR Conditions:
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Initial Denaturation: 94°C for 3 min

35 Cycles:

Denaturation: 94°C for 30 sec

Annealing: 60°C for 30 sec

Extension: 72°C for 45 sec

Final Extension: 72°C for 5 min

Analysis: Run PCR products on a 1.5-2.0% agarose gel to visualize bands and determine

the genotype.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR)
RNA Extraction: Dissect the brain region of interest (e.g., cortex, hippocampus) and

immediately snap-freeze in liquid nitrogen. Extract total RNA using TRIzol reagent or a

column-based kit (e.g., Qiagen RNeasy Kit).

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse

transcription kit (e.g., Invitrogen SuperScript IV).

qPCR Primers: Design or obtain validated primers for mouse Psenen, Hes5, Dll1, and a

housekeeping gene (e.g., Gapdh, Actb).

Psenen (Example): Forward: 5'-AGCCCTTCGTGTCCTACTTC-3', Reverse: 5'-

GTAGCCGAGGTCACACTTGA-3'

Hes5 (Example): Forward: 5'-AATGGAGAAAAACCGACTGC-3', Reverse: 5'-

GCTTCACCTCCTCTGTCTCC-3'

qPCR Reaction: Perform qPCR using a SYBR Green master mix on a real-time PCR

system.

Analysis: Calculate relative gene expression using the ΔΔCt method, normalizing to the

housekeeping gene and comparing cKO samples to control samples.
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Protocol 5: Western Blotting
Protein Extraction: Homogenize dissected brain tissue in RIPA buffer supplemented with

protease and phosphatase inhibitors.

Quantification: Determine protein concentration using a BCA assay.

SDS-PAGE: Load 20-30 µg of protein per lane on a 4-20% Tris-Glycine gel and separate by

electrophoresis.

Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

Incubate with a primary antibody overnight at 4°C.

Anti-PEN-2/PSENEN: Several commercial antibodies are available (e.g., Boster Bio

A04504-1, Aviva Systems Biology OAPB00465).[13][14] Dilution typically 1:1000.

Loading Control: Anti-β-Actin or Anti-GAPDH.

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room

temperature.

Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band

intensity using software like ImageJ.

Protocol 6: TUNEL Assay for Apoptosis
Tissue Preparation: Perfuse mice with 4% paraformaldehyde (PFA), post-fix the brain

overnight, and prepare 30-40 µm cryosections.

Staining: Use a commercial in situ cell death detection kit (e.g., Roche, Cat. No.

11684795910) following the manufacturer's protocol. This typically involves:

Permeabilization of the tissue sections.
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Incubation with the TUNEL reaction mixture containing Terminal deoxynucleotidyl

transferase (TdT) and fluorescently labeled dUTPs.

Washing steps.

Counterstaining: Counterstain with a nuclear dye like DAPI to visualize all cell nuclei.

Imaging and Quantification: Acquire images using a fluorescence or confocal microscope.

Quantify the number of TUNEL-positive cells per defined area or section using stereological

methods or automated image analysis software.[6][15] The apoptotic index can be calculated

as (Number of TUNEL-positive cells / Total number of DAPI-positive cells) x 100.

Signaling Pathway: Psenen in γ-Secretase and
Notch Signaling
Psenen is an indispensable component of the γ-secretase complex. It is required for the

endoproteolysis of Presenilin (PSEN1/2), the catalytic subunit, which is a final step in the

maturation of the complex.[1] A mature γ-secretase complex cleaves the Notch receptor after it

has been processed by an ADAM protease. This cleavage releases the Notch Intracellular

Domain (NICD), which translocates to the nucleus. In the nucleus, NICD binds to the

transcription factor CSL, converting it from a repressor to an activator and initiating the

transcription of Notch target genes, such as Hes and Hey family members. These genes are

crucial for maintaining neural progenitor pools and regulating cell fate decisions. A knockout of

Psenen incapacitates the γ-secretase complex, blocking NICD release and thereby inhibiting

Notch signaling.[6][8][16]
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Fig 3. Role of Psenen in the Notch signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2447466#creating-a-conditional-knockout-of-psenen-
in-mouse-neurons]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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